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Compound of Interest

Compound Name: PROTAC c-Met degrader-3

Cat. No.: B15543170 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of PROTAC c-Met degrader-3, also identified as compound 22b in the

primary literature. This document is intended for researchers, scientists, and drug development

professionals working in the fields of oncology and targeted protein degradation.

Chemical Structure and Properties
PROTAC c-Met degrader-3 is a heterobifunctional molecule designed to induce the

degradation of the c-Met proto-oncogene, a receptor tyrosine kinase. It achieves this by

hijacking the ubiquitin-proteasome system. The molecule consists of three key components: a

ligand that binds to the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN)

E3 ubiquitin ligase.[1]

Table 1: Chemical and Physical Properties of PROTAC c-Met degrader-3
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Property Value Reference

Compound Name
PROTAC c-Met degrader-3

(Compound 22b)
[1][2]

Molecular Formula C₅₁H₅₄N₁₀O₇ [2][3]

Molecular Weight 919.04 g/mol [2]

SMILES

COC1=C(C=C(C=C1)C(=O)N2

CCC3(CCN(CC3)C(=O)CN4C

CC(CC4)COC5=CN=C(N=C5)

C6=CC=CC(=C6)CN7C(=O)C

=CC(=N7)C8=CC=CC(=C8)C#

N)CC2)N9CCC(=O)NC9=O

[3]

c-Met Ligand Based on Tepotinib [4]

E3 Ligase Ligand
CRBN Ligand (Thalidomide-

based)
[1][4]

Biological Activity
PROTAC c-Met degrader-3 is a highly potent degrader of the c-Met protein. Its primary

biological function is to induce the ubiquitination and subsequent proteasomal degradation of c-

Met, leading to the suppression of downstream signaling pathways that are often dysregulated

in cancer.

Table 2: In Vitro Biological Activity of PROTAC c-Met degrader-3

Parameter Cell Line Value Reference

DC₅₀ (c-Met

Degradation)
EBC-1 (Lung Cancer) 0.59 nM [1][5]

Biological Effect EBC-1 (Lung Cancer)

Suppressed

proliferation and

induced apoptosis

[5]
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Signaling Pathways and Mechanism of Action
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF),

activates a cascade of intracellular signaling pathways.[6] These pathways are crucial for

normal cellular processes such as proliferation, motility, and invasion.[7] However, aberrant

activation of c-Met is a known driver in many human cancers.[8] Key downstream pathways

include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[7]
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Caption: Overview of the c-Met signaling pathway initiated by HGF binding.
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Mechanism of Action of PROTAC c-Met Degrader-3
PROTAC c-Met degrader-3 functions by inducing the formation of a ternary complex between

the c-Met protein and the CRBN E3 ubiquitin ligase.[9] This proximity leads to the transfer of

ubiquitin molecules to c-Met, marking it for degradation by the 26S proteasome.[10] The

PROTAC molecule is then released and can catalytically induce the degradation of multiple c-

Met proteins.[9]
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PROTAC c-Met Degrader-3 Mechanism of Action
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Caption: PROTAC-mediated ubiquitination and degradation of c-Met.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of PROTAC c-Met degrader-3. These are based on standard laboratory procedures and

should be optimized for specific experimental conditions.

Western Blot for c-Met Degradation
This protocol is used to quantify the levels of c-Met protein in cells following treatment with the

PROTAC.

Experimental Workflow
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Western Blot Workflow
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protein bands)
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Caption: Step-by-step workflow for Western Blot analysis.
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Detailed Methodology:

Cell Culture and Treatment: Plate EBC-1 cells and allow them to adhere overnight. Treat the

cells with varying concentrations of PROTAC c-Met degrader-3 for the desired time course

(e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts of protein

onto a polyacrylamide gel. Separate proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-

Met overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be

used.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using densitometry software and normalize the

c-Met signal to the loading control.

Cell Viability Assay (MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with the PROTAC.

Detailed Methodology:

Cell Seeding: Seed EBC-1 cells in a 96-well plate and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of PROTAC c-Met degrader-3
and incubate for a specified period (e.g., 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization

buffer) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated

with the PROTAC.

Detailed Methodology:

Cell Treatment: Treat EBC-1 cells with PROTAC c-Met degrader-3 at the desired

concentrations for a specified time (e.g., 48 hours).

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin

V and Propidium Iodide (PI).

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are in late apoptosis or necrosis.

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of

apoptosis induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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